11-Methoxyundecanoic acid

Descripción

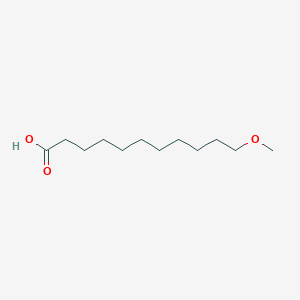

Structure

2D Structure

Propiedades

Fórmula molecular |

C12H24O3 |

|---|---|

Peso molecular |

216.32 g/mol |

Nombre IUPAC |

11-methoxyundecanoic acid |

InChI |

InChI=1S/C12H24O3/c1-15-11-9-7-5-3-2-4-6-8-10-12(13)14/h2-11H2,1H3,(H,13,14) |

Clave InChI |

WIRNCMWAXLBKCD-UHFFFAOYSA-N |

SMILES canónico |

COCCCCCCCCCCC(=O)O |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 11 Methoxyundecanoic Acid and Its Derivatives

De Novo Synthesis Strategies and Stereochemical Control in Methoxyundecanoic Acid Synthesis

The de novo synthesis of 11-methoxyundecanoic acid can be approached through various strategies, each with its own advantages in terms of efficiency, scalability, and control over the final molecular structure.

Convergent and Linear Synthetic Approaches

Linear Synthesis: A common and straightforward linear approach to this compound involves starting from a commercially available 11-carbon backbone. A typical route begins with 11-bromoundecanoic acid. The carboxylic acid functionality is often protected as an ester, for instance, methyl 11-bromoundecanoate, to prevent side reactions in subsequent steps. The introduction of the methoxy (B1213986) group is then achieved via a Williamson ether synthesis, where the terminal bromide is displaced by a methoxide (B1231860) source, such as sodium methoxide. The final step involves the hydrolysis of the ester to yield the desired this compound.

A variation of this linear approach could start from 11-hydroxyundecanoic acid, which would then be methylated at the terminal hydroxyl group, followed by any necessary functional group manipulations at the carboxylic acid end.

Convergent Synthesis: Convergent strategies for synthesizing long-chain functionalized fatty acids can offer greater flexibility and efficiency, particularly for creating analogues with modifications in the alkyl chain. For this compound, a convergent approach could involve the coupling of two smaller, pre-functionalized fragments. For instance, a Grignard reagent prepared from a methoxy-containing alkyl halide (e.g., 1-bromo-10-methoxydecane) could be reacted with carbon dioxide to introduce the carboxylic acid moiety. This method allows for the independent synthesis of the two main parts of the molecule, which are then combined in a late-stage coupling step.

| Synthetic Approach | Starting Materials | Key Reactions | Advantages |

| Linear | 11-Bromoundecanoic acid, Methanol (B129727) | Esterification, Williamson ether synthesis, Hydrolysis | Straightforward, readily available starting materials. |

| Convergent | 1-Bromo-10-methoxydecane, CO2 | Grignard reaction, Carboxylation | Modular, allows for easier synthesis of analogues. |

Enantioselective and Diastereoselective Methodologies

For the specific case of this compound, which is an achiral molecule, enantioselective and diastereoselective methodologies are not directly applicable to the synthesis of the final product itself as there are no stereocenters to control. However, should the synthesis be adapted to produce derivatives of this compound that do contain stereocenters, for example, through the introduction of substituents on the alkyl chain, then principles of asymmetric synthesis would become relevant. In such hypothetical scenarios, chiral auxiliaries or asymmetric catalysts could be employed to control the stereochemistry of newly formed chiral centers during chain elongation or functionalization steps.

Role of Key Intermediates and Protecting Group Strategies

In the multi-step synthesis of this compound and its derivatives, the strategic use of key intermediates and protecting groups is essential to ensure high yields and prevent unwanted side reactions.

Key Intermediates:

Methyl 11-bromoundecanoate: This is a crucial intermediate in linear syntheses. The methyl ester protects the carboxylic acid from reacting with nucleophiles, such as the methoxide used in the Williamson ether synthesis. wikipedia.orgjocpr.comlibretexts.orglibretexts.org

11-Hydroxyundecanoic acid and its esters: These serve as precursors for the introduction of the terminal methoxy group via methylation.

10-Methoxydecyl magnesium bromide: This Grignard reagent is a key intermediate in a potential convergent synthesis, allowing for the late-stage introduction of the carboxylic acid group.

Protecting Group Strategies: The primary functional groups requiring protection during the synthesis of this compound are the carboxylic acid and any hydroxyl groups that may be present as intermediates.

Carboxylic Acid Protection: The most common protecting group for the carboxylic acid is a simple alkyl ester, such as a methyl or ethyl ester. These are readily formed by Fischer esterification and are stable under the conditions of many subsequent reactions, including the Williamson ether synthesis. They can be easily removed by acid or base-catalyzed hydrolysis. For more sensitive substrates, other protecting groups like benzyl (B1604629) or tert-butyl esters can be employed, which can be removed under milder, more specific conditions (e.g., hydrogenolysis for benzyl esters, and mild acid for tert-butyl esters). creative-peptides.comorganic-chemistry.orgopenstax.org

Hydroxyl Group Protection: In synthetic routes that proceed via an 11-hydroxy intermediate, the hydroxyl group may need to be protected if other reactions are to be performed on the carboxylic acid end. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS), which are stable to a wide range of conditions but can be selectively removed with fluoride (B91410) reagents.

Functional Group Transformations and Derivatization Pathways of this compound

Once synthesized, this compound can serve as a versatile platform for the creation of a variety of derivatives through transformations of its carboxylic acid moiety, alkyl chain, or terminal methoxy group.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group of this compound can be readily converted to a wide range of esters. Standard esterification methods, such as the Fischer esterification with an alcohol in the presence of an acid catalyst, are effective. For more sterically hindered alcohols or sensitive substrates, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction under milder conditions. The synthesis of various esters can be useful for tuning the physical properties of the molecule, such as its solubility and volatility.

Amidation: The formation of amides from this compound provides access to another important class of derivatives. Direct reaction with an amine is generally not efficient and requires high temperatures. More commonly, the carboxylic acid is first activated using a coupling reagent. A wide array of peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), can be employed to form amides with primary and secondary amines under mild conditions and with high yields. researchgate.netuni-kiel.depeptide.combachem.comsigmaaldrich.com

| Reaction | Reagents and Conditions | Product |

| Esterification | R'OH, H+ (catalyst), heat | 11-methoxyundecanoate ester |

| Amidation | R'R''NH, Coupling reagent (e.g., HATU, PyBOP) | 11-methoxyundecanamide |

Modifications of the Alkyl Chain and Terminal Methoxy Group

Modifications of the Alkyl Chain:

Chain Elongation: The alkyl chain of this compound can be extended through various synthetic methodologies. One classic approach is the malonic ester synthesis. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com This would involve converting this compound to a suitable alkyl halide, which is then used to alkylate diethyl malonate. Subsequent hydrolysis and decarboxylation would yield a new carboxylic acid with a longer chain.

Alkylation: The α-carbon of the ester derivative of this compound can be alkylated by first forming an enolate with a strong base like lithium diisopropylamide (LDA) and then reacting it with an alkyl halide. libretexts.orgyoutube.comyoutube.com This allows for the introduction of various substituents at the position adjacent to the carbonyl group.

Modifications of the Terminal Methoxy Group:

Incorporation into Complex Molecular Architectures

The bifunctional nature of this compound, possessing a terminal methoxy group and a carboxylic acid function, makes it a valuable building block for the synthesis of more complex molecular architectures. Its incorporation can impart specific physicochemical properties, such as hydrophobicity from the undecyl chain and a polar, yet non-reactive, terminus from the methoxy ether group. This combination is particularly useful in the fields of polymer chemistry and materials science.

One area of application is in the modification of polymers. For instance, long-chain fatty acids can be used as precursors for the synthesis of various polymers, including polyesters, polyamides, and polyurethanes. The presence of the methoxy group in this compound offers a chemically stable end-cap, preventing further polymerization or reaction at that terminus, which can be advantageous in controlling polymer architecture.

While specific examples detailing the incorporation of this compound into complex structures are not extensively documented in publicly available literature, the principles of fatty acid chemistry allow for its theoretical application in several areas. For example, it could be grafted onto polymer backbones to create comb-like polymers with tailored properties. The carboxylic acid group provides the reactive handle for attachment, while the methoxy-terminated alkyl chain would form the "teeth" of the comb.

Furthermore, in the realm of self-assembled monolayers (SAMs), molecules with a long alkyl chain and a specific terminal group are often employed. While the use of 11-mercaptoundecanoic acid for forming SAMs on gold surfaces is well-documented, this compound could theoretically be used to form monolayers on different types of substrates, such as metal oxides, where the carboxylic acid headgroup can bind. These monolayers can be used to modify surface properties, such as wetting and adhesion.

Catalytic Approaches in this compound Synthesis and Analogues

The synthesis of this compound and its analogues can be achieved through various catalytic methods, primarily focusing on the efficient and selective formation of the ether linkage. Catalytic approaches are favored over stoichiometric methods due to higher efficiency, milder reaction conditions, and reduced waste generation.

A primary route to this compound is the O-methylation of 11-hydroxyundecanoic acid. This transformation can be catalyzed by a variety of systems. For instance, the Williamson ether synthesis, which typically involves a strong base to deprotonate the alcohol followed by reaction with a methylating agent, can be performed under phase-transfer catalysis conditions. A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, facilitates the transfer of the alkoxide ion from an aqueous phase to an organic phase where the reaction with the methylating agent occurs.

More advanced and "green" catalytic methods for O-methylation have also been developed, which could be applied to the synthesis of this compound. For example, dimethyl carbonate (DMC) has emerged as a non-toxic and environmentally friendly methylating agent. The methylation of alcohols using DMC can be catalyzed by various systems, including solid acid-base catalysts. For instance, the O-methylation of catechol with DMC has been investigated over aluminophosphate catalysts. mdpi.com Such heterogeneous catalysts offer the advantages of easy separation and reusability.

Another innovative approach involves the use of methanol as the methylating agent in a "borrowing hydrogen" strategy. This method, often catalyzed by transition metal complexes, involves the temporary oxidation of the alcohol to an aldehyde, followed by reaction with methanol to form a hemiacetal, which is then dehydrated and reduced to the ether. An iron-catalyzed methylation of various functional groups using methanol has been reported, showcasing the potential of this methodology. researchgate.net

Bio-inspired catalytic systems have also been developed for methylation reactions using methanol. One such system combines a Brønsted acid and Zn(OTf)₂ as a binary catalyst for the cooperative activation of methanol, enabling its use in various methylation reactions under relatively mild conditions. nih.gov

The selection of a specific catalytic approach would depend on factors such as the desired scale of the reaction, cost considerations, and the required level of environmental compatibility.

Table of Research Findings on Catalytic Methylation

| Catalytic System | Methylating Agent | Substrate Class | Key Advantages |

| Phase-Transfer Catalysis | Methyl Iodide | Alcohols | Mild conditions, improved reactivity |

| Aluminophosphate Catalysts mdpi.com | Dimethyl Carbonate | Phenols (e.g., Catechol) | Heterogeneous, reusable, green reagent |

| Iron Carbonyl Complex researchgate.net | Methanol | Ketones, Amines, etc. | Use of a sustainable C1 building block |

| Brønsted acid / Zn(OTf)₂ nih.gov | Methanol | Thiols, Arenes, Diols | Bio-inspired, mild conditions |

Biological and Biochemical Roles of 11 Methoxyundecanoic Acid

Role as a Metabolic Substrate in Microbial Systems

Currently, there is no direct evidence in the scientific literature to confirm the utilization of 11-methoxyundecanoic acid as a carbon source by specific bacterial strains, including the well-studied Pseudomonas oleovorans. This bacterium is known for its metabolic versatility and its ability to degrade a wide range of hydrocarbons and fatty acids. mdpi.com However, studies specifically investigating its capacity to metabolize methoxy-substituted fatty acids are absent.

Research has extensively documented the ability of Pseudomonas species to utilize a variety of fatty acids through the β-oxidation pathway. mdpi.comasm.orgnih.gov This process involves the sequential cleavage of two-carbon units from the acyl-CoA molecule. The presence of a methoxy (B1213986) group at the 11th position of undecanoic acid introduces an ether linkage, which may present a metabolic challenge. While some bacteria possess enzymes capable of cleaving ether bonds, this is more commonly studied in the context of complex aromatic compounds like lignin (B12514952) and less so for aliphatic ethers. nih.govfrontiersin.orgrsc.orgresearchgate.net

Without experimental data, any proposed bioconversion pathway for this compound would be purely hypothetical. Based on known metabolic pathways for similar compounds, two potential initial steps could be considered:

O-Demethylation: The cleavage of the methyl group from the methoxy moiety to yield 11-hydroxyundecanoic acid. This would be followed by oxidation of the terminal hydroxyl group to a carboxylic acid, forming undecanedioic acid, which could then enter the β-oxidation pathway. Notably, the biotransformation of the structurally similar ω-hydroxyundecanoic acid to α,ω-undecanedioic acid by Pseudomonas putida has been reported. researchgate.net

β-Oxidation from the Carboxyl End: The standard β-oxidation pathway could be initiated from the carboxyl end of the molecule. However, the fate of the resulting methoxy-containing short-chain fatty acid derivative is unknown.

Metabolite profiling studies would be essential to identify the actual intermediates and end products of this compound catabolism.

The effect of this compound on microbial growth and physiology has not been documented. Fatty acids can have varied effects on bacteria; some serve as essential nutrients, while others can exhibit antimicrobial properties or alter membrane fluidity. nih.govresearchgate.net For instance, undecanoic acid itself has been shown to inhibit biofilm formation in Escherichia coli. nih.govnih.gov The presence of the methoxy group could potentially alter these properties, but this remains to be investigated.

Investigation of Bioactivity Modulations and Underlying Mechanisms

There is a lack of research into the specific bioactivity of this compound and its potential to modulate cellular pathways.

No studies have been identified that investigate the interaction of this compound with specific cellular pathways or its ability to modulate biological processes. Research on other fatty acids has shown their involvement in various signaling pathways and their ability to influence gene expression related to metabolism and virulence. nih.gov

The enzymatic machinery that might be involved in the metabolism or bioactivity of this compound is unknown. Mechanistic studies would first require the identification of a biological effect, which has not yet been reported. Some synthetic α-methoxylated fatty acids have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting that methoxy-substituted fatty acids can have bioactive properties. nih.gov

Comparative Biological Activity of Methoxyundecanoic Acid Isomers and Analogues

The biological activities of methoxyundecanoic acid and its related compounds are significantly influenced by their structural characteristics, including the position of the methoxy group, the length of the carbon chain, and the presence of other functional groups such as double or triple bonds. While research specifically comparing the this compound isomer to other methoxyundecanoic acid isomers is limited in publicly available scientific literature, broader studies on methoxy-substituted fatty acids provide valuable insights into their structure-activity relationships.

Research has indicated that the introduction of a methoxy group to a fatty acid can modulate its biological effects. For instance, studies on α-methoxylated fatty acids, where the methoxy group is at the C-2 position, have demonstrated notable cytotoxic and antimicrobial properties. The position of this methoxy group is a critical determinant of the compound's activity.

Cytotoxic and Antiproliferative Activities

The placement of the methoxy group along the fatty acid chain is a key factor in determining the cytotoxic potential of these compounds. Studies comparing α-methoxylated fatty acids with their non-methoxylated parent compounds have revealed significant differences in their effects on cancer cell lines.

For example, (±)-2-methoxy-6-hexadecynoic acid has been shown to be more potent in its cytotoxic effects against human A549 lung carcinoma cells than its non-methoxylated analogue, 6-hexadecynoic acid. uprrp.edu This suggests that the presence of the α-methoxy group enhances the cell-killing capabilities of the fatty acid.

| Compound | Target Cell Line | Biological Activity (EC₅₀) |

|---|---|---|

| (±)-2-methoxy-6-hexadecynoic acid | Human A549 lung carcinoma | 32 ± 8 µM |

| 6-hexadecynoic acid | Human A549 lung carcinoma | 65 ± 7 µM |

| (±)-2-methoxy-6-icosynoic acid | Human SH-SY5Y neuroblastoma | 23 ± 1 µM |

| (±)-2-methoxy-6-icosynoic acid | Human HeLa adenocarcinoma | 26 ± 1 µM |

Enzyme Inhibition

Methoxy-substituted fatty acids have also been investigated for their ability to inhibit specific enzymes, a property that is highly dependent on their isomeric form. The inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair, is a key area of interest in the development of new therapeutic agents.

Studies on α-methoxylated fatty acids have demonstrated their potential as inhibitors of Leishmania donovani topoisomerase IB (LdTopIB), an important target for anti-leishmanial drugs. The inhibitory activity of these compounds is influenced by both the methoxy group and the presence of unsaturation in the fatty acid chain. For instance, (±)-2-methoxy-6Z-heptadecenoic acid and its alkynoic analog, (±)-2-OMe-6-heptadecynoic acid, have shown inhibitory activity against LdTopIB, with the alkynoic analog being more potent. nih.gov In contrast, saturated α-methoxylated fatty acids did not exhibit inhibitory activity against this enzyme. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (EC₅₀) |

|---|---|---|

| (±)-2-methoxy-6Z-heptadecenoic acid | Leishmania donovani topoisomerase IB | 41 ± 6 µM |

| (±)-2-OMe-6-heptadecynoic acid | Leishmania donovani topoisomerase IB | 17 ± 1 µM |

| 6-hexadecynoic acid | Leishmania donovani topoisomerase IB | 61 ± 3 µM |

Antimicrobial Activity

The antimicrobial properties of methoxy fatty acids are also linked to their specific chemical structures. Naturally occurring α-methoxy fatty acids isolated from marine sponges, such as 2-methoxy-5-hexadecenoic acid and 2-methoxy-6-hexadecenoic acid, have demonstrated antimicrobial activity. gerli.com This activity is often dependent on the chain length and the degree and position of unsaturation in addition to the methoxy substitution.

Analytical and Computational Approaches in 11 Methoxyundecanoic Acid Research

Spectroscopic and Chromatographic Characterization in Research Contexts

Definitive identification and analysis of 11-methoxyundecanoic acid and its related biosynthetic products are accomplished through a suite of spectroscopic and chromatographic techniques. These methods provide detailed information on molecular structure, purity, and concentration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like this compound. jchps.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides a detailed map of the molecular skeleton. jchps.com

In the context of biosynthesized products, NMR is used to confirm that the desired compound has been formed and to elucidate the structure of any novel metabolites. For this compound, ¹H NMR would be expected to show characteristic signals for the methoxy (B1213986) group protons, the methylene (B1212753) protons adjacent to the ether and carboxyl groups, and the long chain of methylene protons in the undecanoic acid backbone. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between different parts of the molecule, confirming the precise placement of the methoxy group at the 11th carbon position. weebly.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | ~10-12 | Singlet (broad) | 1H |

| -O-CH ₃ | ~3.3 | Singlet | 3H |

| -CH ₂-O- | ~3.4 | Triplet | 2H |

| -CH ₂-COOH | ~2.3 | Triplet | 2H |

| -(CH ₂)₈- | ~1.2-1.6 | Multiplet | 16H |

Mass Spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. youtube.com For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming its molecular formula (C₁₂H₂₄O₃). thermofisher.com

When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS is invaluable for identifying metabolites in complex biological samples and assessing the purity of isolated compounds. Tandem mass spectrometry (MS/MS) involves fragmenting the parent molecule and analyzing the resulting fragment ions. mycompoundid.org This fragmentation pattern serves as a molecular fingerprint, providing structural information that can be used to identify this compound and distinguish it from its isomers or related metabolites, which might differ by hydroxylations, demethylation, or chain shortening. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Expected Value/Information | Significance |

| Molecular Formula | C₁₂H₂₄O₃ | Basic identity of the compound. |

| Monoisotopic Mass | 216.1725 u | Precise mass for identification via HRMS. |

| Key MS/MS Fragments | Loss of H₂O, loss of CH₃O•, cleavage of the alkyl chain | Structural confirmation and metabolite identification. |

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or biological extracts. researchgate.net High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of non-volatile organic acids. For this compound, a reversed-phase column (e.g., C18) with a mobile phase consisting of an acidified water/acetonitrile or water/methanol (B129727) gradient would typically be employed for effective separation.

Gas Chromatography (GC) can also be used, but it requires chemical derivatization to convert the non-volatile carboxylic acid into a more volatile ester, such as a methyl ester. researchgate.net Solid-phase extraction (SPE) is often used as a preliminary step to isolate and concentrate the analyte from a dilute aqueous sample before chromatographic analysis. These methods are crucial for obtaining pure samples for further structural and biological studies and for quantifying the compound in various matrices.

Computational Modeling and Simulation for Mechanistic Understanding

Computational approaches provide powerful tools for predicting and understanding the behavior of this compound at a molecular level, offering insights that can guide experimental research.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or enzyme). nih.gov This method can be used to screen potential biological targets and hypothesize the mechanism of action. By docking this compound into the active sites of various enzymes, researchers can predict binding affinities and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net

Molecular dynamics (MD) simulations build upon docking results by simulating the movement of every atom in the ligand-target complex over time. mdpi.com MD simulations provide a detailed view of the complex's stability and conformational changes, helping to validate the docking poses and offering deeper insights into the dynamics of the interaction. nih.gov

In silico metabolic prediction tools use algorithms and knowledge-based systems to forecast the metabolic fate of a chemical compound in a biological system. nih.gov For this compound, these programs can predict potential sites of metabolism (SOMs) on the molecule. nih.gov Likely predicted metabolic transformations would include O-demethylation of the methoxy group to form 11-hydroxyundecanoic acid, hydroxylation at various positions along the carbon chain, or further oxidation of the carboxylic acid end. These predictions can help researchers anticipate and identify potential metabolites in experimental studies, streamlining the process of metabolite identification. nih.gov

Applications of 11 Methoxyundecanoic Acid in Chemical Biology and Materials Science Research

Development of Research Probes and Chemical Tools based on 11-Methoxyundecanoic Acid Scaffolds

The molecular structure of this compound, featuring a terminal methoxy (B1213986) group and a carboxylic acid function separated by a long aliphatic chain, makes it a versatile scaffold for the development of specialized research probes and chemical tools. While specific probes directly utilizing this molecule are not extensively documented in publicly available research, its structural analogs, such as 11-mercaptoundecanoic acid, have been successfully employed in the synthesis of fluorescent gold nanoclusters. These nanoclusters serve as probes for the sensitive and selective detection of metal ions, illustrating the potential of long-chain functionalized alkanoic acids in probe design.

The design of a chemical probe typically incorporates a recognition site, a signaling component (like a fluorophore), and a reactive group for target interaction. The undecanoic acid backbone of this compound provides a flexible spacer, enabling the attachment of various functional moieties without steric hindrance. The terminal methoxy group can influence the molecule's solubility and interaction with biological membranes, while the carboxylic acid end allows for straightforward chemical modification and conjugation to other molecules, such as fluorophores, biotin, or targeting ligands. These features position this compound as a promising building block for creating novel chemical tools for activity-based protein profiling and for studying biological processes within cellular environments.

Functionalized Biopolymer Development and Characterization from this compound Precursors

The biosynthesis of novel poly(3-hydroxyalkanoates) (PHAs) with alkoxy side chains has been successfully demonstrated using this compound as a carbon source for bacteria such as Pseudomonas oleovorans. When this bacterium is cultivated with this compound, it produces a PHA copolymer. This demonstrates the ability of microbial systems to incorporate functionalized monomers into biopolymer chains, opening avenues for the creation of new biomaterials.

The incorporation of monomers derived from this compound into PHA backbones significantly alters the properties of the resulting biopolymer. The presence of the terminal methoxy groups in the side chains enhances the hydrophilicity of the polymer. This increased hydrophilicity is evidenced by the high solubility of the resulting PHAs in polar solvents like methanol (B129727) and ethanol (B145695). This modification of polymer properties is a key strategy for developing tailor-made biomaterials for specific applications. The ability to control properties such as solubility and hydrophilicity is crucial for the design of materials for biomedical and other advanced applications.

Advanced analytical techniques are employed to characterize the composition and architecture of PHAs synthesized from this compound. When Pseudomonas oleovorans is fed with this compound, the resulting PHA is a copolymer consisting of two main monomer units. The composition of this biopolymer has been determined to be 88 mol% 3-hydroxy-7-methoxyheptanoate and 12 mol% 3-hydroxy-9-methoxynonanoate. This detailed characterization confirms the metabolic pathway through which the bacterium processes the precursor and integrates the resulting monomers into the final polymer structure.

Table 1: Composition of PHA synthesized from this compound

| Monomer Unit | Molar Percentage |

| 3-hydroxy-7-methoxyheptanoate | 88% |

| 3-hydroxy-9-methoxynonanoate | 12% |

Future Perspectives and Emerging Research Avenues

Exploration of Novel Biosynthetic Routes to Methoxyundecanoic Acid Derivatives

The development of efficient and sustainable methods for producing 11-methoxyundecanoic acid and its derivatives is a critical first step. Current synthetic strategies often rely on traditional chemical methods, which can be multi-step and environmentally taxing. Future research is poised to explore novel biosynthetic routes, harnessing the power of enzymes and microorganisms to create these valuable compounds.

Key Research Directions:

Enzymatic Methoxylation: Investigating and engineering enzymes, such as O-methyltransferases, to catalyze the specific methoxylation of undecanoic acid or its precursors. This could offer a highly selective and environmentally friendly alternative to chemical synthesis.

Metabolic Engineering of Microorganisms: Genetically modifying microorganisms, such as E. coli or yeast, to produce this compound de novo or from renewable feedstocks. This approach could enable large-scale, cost-effective production.

Cell-Free Biosynthesis: Developing cell-free enzymatic systems that combine purified enzymes to carry out the desired biosynthetic pathway. This would allow for greater control over reaction conditions and product purity.

A comparative overview of potential biosynthetic approaches is presented in Table 1.

| Biosynthetic Approach | Potential Advantages | Potential Challenges |

| Whole-Cell Biocatalysis | Utilizes existing cellular machinery; potential for high yields. | Substrate/product toxicity; complex purification. |

| Enzymatic Synthesis | High specificity and selectivity; mild reaction conditions. | Enzyme stability and cost; cofactor regeneration. |

| Metabolic Engineering | Sustainable production from renewable resources. | Complex pathway engineering; metabolic burden on cells. |

Advanced Chemical Biology Investigations into Cellular Targets

Understanding how this compound interacts with cellular components is paramount to elucidating its biological activity and potential therapeutic applications. While specific targets of this compound have not yet been identified, research on other modified fatty acids suggests several promising avenues for investigation. nih.gov

Potential Cellular Targets and Mechanisms:

Membrane Interactions: The amphiphilic nature of this compound suggests it may intercalate into cell membranes, altering their physical properties such as fluidity and permeability. The terminal methoxy (B1213986) group could influence the depth of insertion and interaction with membrane proteins.

Enzyme Inhibition: Modified fatty acids have been shown to inhibit various enzymes, including those involved in signaling pathways and lipid metabolism. nih.gov Future studies could screen this compound against a panel of relevant enzymes to identify potential targets.

Protein Binding: The carboxylic acid moiety of this compound could facilitate binding to the fatty acid binding sites of proteins, such as serum albumin, potentially influencing its transport and bioavailability.

Table 2 summarizes potential cellular investigation techniques.

| Investigation Technique | Information Gained |

| Fluorescence Microscopy | Cellular uptake and subcellular localization. |

| Affinity Chromatography | Identification of protein binding partners. |

| Enzyme Inhibition Assays | Determination of inhibitory activity against specific enzymes. |

| Lipidomics | Effects on cellular lipid composition and metabolism. |

Development of Next-Generation Functional Materials from this compound

The unique chemical structure of this compound, with its terminal methoxy group and carboxylic acid head, makes it an attractive building block for the development of novel functional materials. The interplay between the hydrophobic alkyl chain and the hydrophilic termini can drive self-assembly into a variety of ordered structures.

Potential Applications in Materials Science:

Self-Assembled Monolayers (SAMs): The carboxylic acid group can anchor the molecule to various substrates, such as metal oxides, while the methoxy-terminated tail would form the outer surface. Such SAMs could be used to modify surface properties, creating hydrophobic or biocompatible coatings.

Polymer Synthesis: this compound can be used as a monomer for the synthesis of polyesters with tailored properties. The methoxy group could influence the polymer's crystallinity, thermal behavior, and degradation profile.

Drug Delivery Systems: The amphiphilic nature of this fatty acid could be exploited to form micelles or vesicles for the encapsulation and controlled release of therapeutic agents. The methoxy group may provide stealth-like properties, reducing clearance by the immune system.

Interdisciplinary Research Integrating Synthesis, Biology, and Computational Approaches

A holistic understanding and application of this compound will require a collaborative, interdisciplinary approach. The integration of synthetic chemistry, molecular biology, and computational modeling will be essential to accelerate discovery and development in this area.

Synergistic Research Areas:

Synthesis and Biological Evaluation: Chemists can synthesize a library of this compound derivatives with systematic variations in chain length, and the position and nature of the functional group. Biologists can then screen these compounds for specific biological activities, establishing structure-activity relationships (SAR).

Computational Modeling and Experimental Validation: Molecular dynamics simulations can be used to predict how this compound interacts with lipid membranes and proteins. These computational predictions can then guide the design of focused experiments to validate the in silico findings.

Systems Biology Approaches: By combining experimental data with computational models, researchers can develop a systems-level understanding of how this compound affects cellular networks and pathways. This approach can help to identify key targets and predict potential off-target effects.

The future of research into this compound is bright, with numerous avenues for exploration that could lead to significant advancements in medicine, materials science, and biotechnology. A concerted effort across multiple scientific disciplines will be key to unlocking the full potential of this versatile molecule.

Q & A

Basic: What synthetic methodologies are validated for 11-Methoxyundecanoic acid, and how do reaction conditions impact yield and purity?

The synthesis typically involves methoxylation of undecanoic acid derivatives via nucleophilic substitution or protection/deprotection strategies. For example, methoxy groups can be introduced using methylating agents (e.g., methyl iodide) in the presence of base catalysts under anhydrous conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical to achieve >95% purity. Yield optimization requires precise control of stoichiometry, temperature (40–60°C), and inert atmospheres to prevent side reactions like oxidation .

Advanced: How does the methoxy group influence the interfacial behavior of this compound in self-assembled monolayers (SAMs) compared to carboxyl or thiol analogs?

The methoxy group reduces surface energy and alters SAM packing density due to steric hindrance and weaker hydrogen bonding compared to thiol (-SH) or carboxyl (-COOH) groups. Studies on analogous compounds (e.g., 11-Mercaptoundecanoic acid) show that methoxy-functionalized SAMs exhibit lower adhesion forces in atomic force microscopy (AFM) and reduced electrochemical activity, making them suitable for non-fouling coatings or controlled drug release systems . Researchers should characterize SAMs using X-ray photoelectron spectroscopy (XPS) and contact angle measurements to quantify these effects .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms methoxy (-OCH₃) integration at δ 3.3–3.5 ppm and carboxylic proton absence (indicating successful derivatization) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 215.2 (C₁₂H₂₃O₃⁺) .

- FTIR: Peaks at ~1700 cm⁻¹ (C=O stretch) and 2820 cm⁻¹ (C-O-CH₃) confirm functional groups .

- HPLC: Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>98%) and detect byproducts .

Advanced: How can researchers resolve contradictions in reported cytotoxicity data for this compound?

Discrepancies may arise from variations in cell lines, exposure times, or impurity profiles. For example, undecanoic acid derivatives show cell-type-specific toxicity due to differences in membrane permeability . Mitigation strategies include:

- Standardizing cell viability assays (e.g., MTT, ATP luminescence) across multiple cell lines.

- Validating compound purity via HPLC and quantifying degradation products (e.g., oxidized species) under experimental conditions .

Basic: What solvent systems are optimal for solubilizing this compound in biological assays?

The compound exhibits limited aqueous solubility (<0.1 mg/mL in PBS) but dissolves readily in DMSO (50 mg/mL) or ethanol (20 mg/mL) . For cell-based studies, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) and dilute in culture media with surfactants (e.g., 0.1% Tween-80) to prevent precipitation .

Advanced: What computational tools predict the interactions of this compound with lipid bilayers or enzyme targets?

Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) model insertion kinetics into lipid bilayers, highlighting the methoxy group’s role in reducing membrane perturbation compared to carboxyl analogs . Docking studies (AutoDock Vina) predict weak binding to cytochrome P450 enzymes (e.g., CYP3A4), suggesting low metabolic liability .

Basic: What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation potential per H315/H319 classifications) .

- Ventilation: Use fume hoods during weighing/solubilization to avoid inhalation of aerosols .

- Storage: Airtight containers at -20°C under nitrogen to prevent oxidation .

Advanced: How can this compound be functionalized for targeted drug delivery systems?

The carboxylic acid terminus enables conjugation to nanoparticles (e.g., gold nanoclusters) or polyethylene glycol (PEG) linkers via EDC/NHS chemistry. Methoxy groups enhance stealth properties by reducing opsonization. Validate conjugation efficiency using UV-Vis spectroscopy (plasmon shifts) and dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.